molecular formula C25H28N4O2 B15134114 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

Cat. No.: B15134114
M. Wt: 416.5 g/mol
InChI Key: DOAMTMBYFFLZOT-UHFFFAOYSA-N
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Description

The compound 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol is a polycyclic organic molecule featuring:

  • A pyrazolidine ring (a saturated, five-membered heterocycle with two adjacent nitrogen atoms), contributing conformational flexibility compared to aromatic pyrazoles.
  • A 4-[(cyclopropylamino)methyl]anilino substituent, which introduces a cyclopropyl group linked via an aminomethyl bridge, likely enhancing lipophilicity and influencing pharmacokinetics.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-[5-[4-[(cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

InChI

InChI=1S/C25H28N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-13,19,23,25-31H,9-10,14-15H2

InChI Key

DOAMTMBYFFLZOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)NC3CC(NN3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 4-[(Cyclopropylamino)methyl]aniline, which is then reacted with pyrazolidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

  • **

Comparison with Similar Compounds

Pyrazolidine vs. Pyrazole Derivatives

The compound 4'-[5-[[3-[(CYCLOPROPYLAMINO)METHYL]PHENYL]AMINO]-1H-PYRAZOL-3-YL]-[1,1'-BIPHENYL]-2,4-DIOL (TC0, ) shares nearly identical substituents but replaces the pyrazolidine ring with a pyrazole (unsaturated heterocycle). Key differences include:

  • Rigidity : Pyrazole’s aromaticity confers planarity and rigidity, whereas pyrazolidine’s saturation allows for greater conformational flexibility. This may affect binding to biological targets.
  • Synthesis : Pyrazolidine synthesis typically requires hydrogenation of pyrazole precursors, introducing additional synthetic steps that could impact scalability .
Property Target Compound (Pyrazolidine) TC0 (Pyrazole)
Aromatic Bond Count Not specified 23
Bond Count Not specified 59
Chiral Centers 0 0

Benzene-1,3-diol Derivatives with Heterocyclic Substituents

highlights 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and analogs, which exhibit fluorescence effects dependent on molecular aggregation and amino group positioning. Compared to the target compound:

  • Aggregation : The target’s bulky pyrazolidine and cyclopropyl groups may reduce aggregation compared to planar thiadiazol derivatives, impacting spectroscopic profiles .

Long-Chain Alkyl-Substituted Benzene-diols

lists compounds like 5-[(Z)-14-(3,5-Dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol , which feature extended alkyl chains. Key contrasts include:

  • Solubility : Long alkyl chains increase hydrophobicity, whereas the target’s aryl and heterocyclic substituents likely enhance aqueous solubility via polar interactions.

Functional Comparison with Pyrazole-Based Pesticides

lists pyrazole derivatives like fipronil and ethiprole , which act as pesticides. While structurally distinct, shared features include:

  • Heterocyclic Cores : Pyrazole/pyrazolidine rings are common, but the target’s diol and cyclopropyl groups diverge from pesticidal compounds’ halogenated or sulfinyl substituents.

Key Research Findings and Data

Spectroscopic Properties

  • Fluorescence : Thiadiazol-diol analogs () show aggregation-induced fluorescence quenching, a property that may differ in the target due to steric hindrance from the pyrazolidine ring .
  • Hydrogen Bonding : The benzene-1,3-diol moiety in all analogs facilitates hydrogen bonding, critical for interactions with biological targets or materials matrices.

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